

chemical and physical properties of 1-(2,3-dichlorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(2,3-

Compound Name: *dichlorophenyl)ethanamine;hydrochloride*

Cat. No.: *B1662631*

[Get Quote](#)

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride

Introduction

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative of significant interest within the fields of pharmacology and medicinal chemistry. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for a range of experimental applications. Its primary recognized biological activity is the inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of adrenaline. This specific mechanism of action positions it as a valuable chemical probe for studying the adrenergic system and as a lead compound in the development of novel therapeutics, particularly for cardiovascular conditions like hypertension.^[1]

This guide provides a comprehensive overview of the core chemical and physical properties of 1-(2,3-dichlorophenyl)ethanamine hydrochloride, outlines standard protocols for its analytical characterization, discusses its pharmacological context, and provides essential safety information for researchers and drug development professionals.

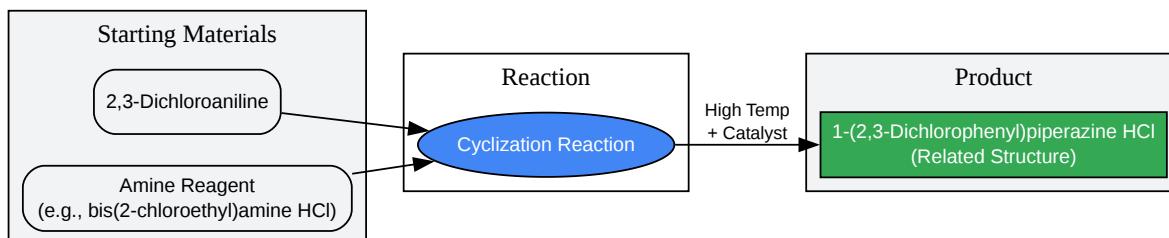
Chemical Identity and Molecular Structure

The unique properties of this compound are rooted in its molecular architecture. It features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, which is attached to

an ethanamine side chain. The hydrochloride salt form is integral to its use in research, converting the basic amine into a more water-soluble ammonium chloride group.

- IUPAC Name: **1-(2,3-dichlorophenyl)ethanamine;hydrochloride**^{[2][3]}
- CAS Number: 39959-66-5^{[2][4][5]}
- Molecular Formula: C₈H₁₀Cl₃N^{[2][5]}
- Synonyms: LY 78335, 2,3-dichloro-alpha-methylbenzylamine hydrochloride^{[4][5]}

Caption: Chemical Structure of 1-(2,3-Dichlorophenyl)ethanamine Hydrochloride


Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The high water solubility is a direct result of its salt form, which is critical for preparing stock solutions for in vitro experiments. The partition coefficient (LogP) suggests a high degree of lipophilicity for the free base, a key factor in predicting its ability to cross cellular membranes.

Property	Value	Source(s)
Molecular Weight	226.53 g/mol	^{[4][5][6]}
Purity	Typically ≥97%	^{[2][5]}
Boiling Point	248.9°C (estimated)	^[6]
Solubility	H ₂ O: ≥ 100 mg/mL (441.44 mM)	
LogP (Partition Coeff.)	4.51540 (for free base)	^{[4][6]}
Storage Temperature	4°C, sealed, away from moisture	

Synthesis Overview

While specific synthesis routes for 1-(2,3-dichlorophenyl)ethanamine are proprietary, related structures like 1-(2,3-dichlorophenyl)piperazine hydrochloride are often synthesized via a cyclization reaction. A common industrial method involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.^{[7][8]} This process typically occurs at elevated temperatures (120–220°C) and may use a catalyst such as p-toluenesulfonic acid in a solvent like xylene.^{[6][9]} The yield and purity are optimized by controlling stoichiometry and post-reaction processing, such as pH adjustment and recrystallization from protic solvents like methanol.^{[6][7]}

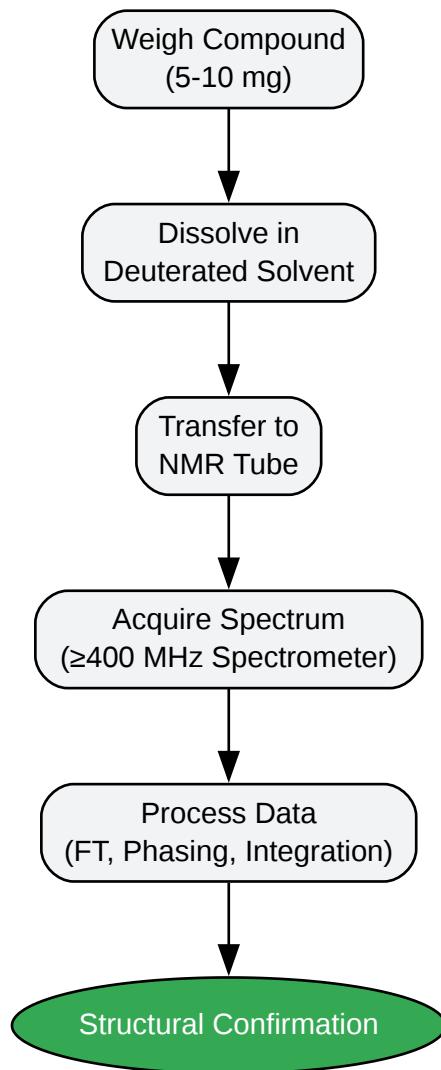
[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for related dichlorophenyl compounds.

Analytical Characterization Protocols

Verifying the identity, structure, and purity of the compound is a critical first step in any research endeavor. The following are standard, field-proven methodologies for the characterization of 1-(2,3-dichlorophenyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Causality: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the connectivity and substitution pattern.

Protocol for ¹H NMR:

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the hydrochloride salt).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-64 scans.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Signals (Theoretical):

- Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
- Methine Proton (CH): A quartet adjacent to the methyl group and the amine, likely in the ~4.0-4.5 ppm range.
- Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. In DMSO-d₆, this could appear broadly around ~8-9 ppm.
- Methyl Protons (CH₃): A doublet in the aliphatic region (~1.5-2.0 ppm) due to coupling with the adjacent methine proton.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can validate the molecular formula to within a few parts per million. Fragmentation patterns also offer structural clues.

Protocol for Electrospray Ionization (ESI-MS):

- Solution Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquisition: Acquire the spectrum in positive ion mode. The hydrochloride salt will readily dissociate, and the free amine will be protonated.
- Analysis: Identify the molecular ion peak. For 1-(2,3-dichlorophenyl)ethanamine ($\text{C}_8\text{H}_9\text{Cl}_2\text{N}$, MW ≈ 190.07 for the free base), the expected protonated molecular ion $[\text{M}+\text{H}]^+$ would have an m/z value of approximately 191.01. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, M+4) would provide definitive confirmation.

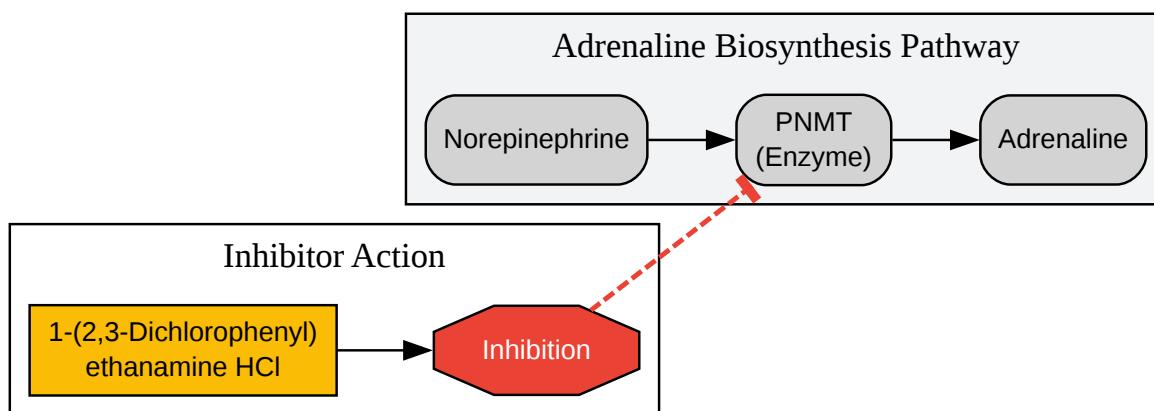
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic wavelengths.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Placement: Place a small amount of the solid powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm^{-1} .
- Analysis: Identify characteristic absorption bands.

Expected Characteristic Bands:


- N-H Stretch: Broad absorption in the 3200-2800 cm^{-1} region, characteristic of an ammonium salt.
- C-H (Aromatic) Stretch: Absorptions just above 3000 cm^{-1} .
- C-H (Aliphatic) Stretch: Absorptions just below 3000 cm^{-1} .
- C=C (Aromatic) Stretch: Sharp peaks in the 1600-1450 cm^{-1} region.

- C-Cl Stretch: Strong absorptions in the 800-600 cm⁻¹ region.

Pharmacological Activity and Mechanism of Action

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is recognized primarily as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT).[\[10\]](#)

- Target Enzyme: PNMT is the enzyme that catalyzes the final step of catecholamine biosynthesis: the conversion of norepinephrine to epinephrine (adrenaline) via S-adenosyl methionine (SAM)-dependent methylation.
- Mechanism of Inhibition: The compound acts as a competitive inhibitor, binding to the active site of PNMT and preventing it from methylating its natural substrate, norepinephrine.[\[6\]](#) This leads to a significant reduction in adrenaline synthesis.[\[6\]](#)
- Physiological Effect: By decreasing the production of adrenaline, a potent vasoconstrictor and cardiac stimulant, the compound can lower systemic blood pressure. This effect has been demonstrated *in vivo*, where administration to spontaneously hypertensive rats (SHR) resulted in a significant reduction in blood pressure.[\[1\]](#) This makes it a critical tool for research into hypertension and other conditions mediated by the adrenergic system.

[Click to download full resolution via product page](#)

Caption: Mechanism of PNMT inhibition by the title compound.

Safety, Handling, and Storage

As with any active chemical compound, proper handling and storage are paramount to ensure user safety and maintain compound integrity.

GHS Hazard Classification:

- Pictogram: GHS07 (Harmful/Irritant)[2]
- Signal Word: Warning[2]
- Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
- Avoid breathing dust, fumes, or vapors.[2]
- Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2][11]
- Wash hands thoroughly after handling.[2]

Storage:

- Store in a tightly sealed container in a cool, dry place.
- The recommended storage condition is 4°C, protected from moisture.

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]
- If on Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical attention. [11]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][11]
- If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[2]

Conclusion

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a well-defined chemical entity with established physicochemical properties and a clear mechanism of pharmacological action. Its utility as a potent PNMT inhibitor makes it an indispensable tool for researchers investigating the adrenergic nervous system and exploring new therapeutic strategies for hypertension. Adherence to the analytical, handling, and safety protocols outlined in this guide will ensure its effective and safe use in a professional research setting.

References

- 1-(2,3-Dichlorophenyl)ethanamine hydrochloride. LookChem. [\[Link\]](#)
- 1-(2,3-Dichlorophenyl)ethanamine (hydrochloride).
- Nandini R. Pai et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. *Journal of Chemical and Pharmaceutical Research*, 2(5):506-517. [\[Link\]](#)
- 1-(2,3-Dichlorophenyl)ethanamine;chloride.
- (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride.
- Safety D
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(2,3-Dichlorophenyl)ethanamine chloride | C8H9Cl3N- | CID 51371192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride (39959-66-5) for sale [vulcanchem.com]
- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | Transferase | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [chemical and physical properties of 1-(2,3-dichlorophenyl)ethanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662631#chemical-and-physical-properties-of-1-(2,3-dichlorophenyl)ethanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com